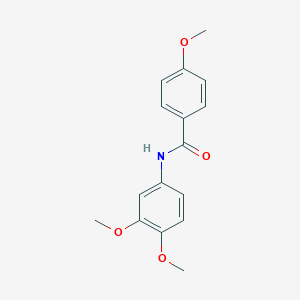

N-(3,4-dimethoxyphenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-7-4-11(5-8-13)16(18)17-12-6-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLDMWHRLSFSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Pathways for N 3,4 Dimethoxyphenyl 4 Methoxybenzamide

Direct Synthetic Approaches to the N-(3,4-dimethoxyphenyl)-4-methoxybenzamide Scaffold

The most direct and conventional method for synthesizing this compound involves the acylation of an amine with an acid chloride. This specific reaction is a form of nucleophilic acyl substitution.

The primary pathway consists of reacting 3,4-dimethoxyaniline (B48930) with 4-methoxybenzoyl chloride. sigmaaldrich.comganeshremedies.com This reaction, often conducted under Schotten-Baumann conditions, typically utilizes a base to neutralize the hydrochloric acid byproduct generated during the reaction. bohrium.comtifr.res.in The base, commonly an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine, facilitates the reaction by scavenging the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The reaction is generally performed in a two-phase system or in a suitable inert solvent at low temperatures to control its exothermic nature. tifr.res.in

Reaction Scheme:

Reactant 1: 3,4-Dimethoxyaniline

Reactant 2: 4-Methoxybenzoyl chloride sigmaaldrich.com

Product: this compound

Byproduct: Hydrochloric acid (HCl)

The general procedure involves dissolving 3,4-dimethoxyaniline in a solvent, followed by the slow, often dropwise, addition of 4-methoxybenzoyl chloride in the presence of a base. researchgate.net After the reaction is complete, the crude product is typically isolated through filtration and then purified.

Analogous Synthesis Strategies for Related Benzamide (B126) Derivatives and Their Precursors

The synthesis of related benzamide structures provides a broader context and alternative strategies that can be adapted for the target molecule. These include various amidation methods, precursor modifications, and complex multi-step sequences.

Amidation Reactions in the Formation of Benzamide Linkages

The formation of the amide bond is a cornerstone of organic synthesis, with numerous methods developed beyond the use of acid chlorides. researchgate.net These methods are crucial for synthesizing a wide array of benzamide derivatives.

Coupling Reagents: Carboxylic acids can be directly coupled with amines using activating agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 1,1'-carbonyldiimidazole (B1668759) (CDI) are frequently used to convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the amine. researchgate.net

Phosphonium Salts: In situ generation of chloro- and imido-phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) can activate carboxylic acids for amidation. acs.org This method allows for the transformation of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines at room temperature with good to excellent yields. acs.org

Catalytic Methods: Modern approaches focus on catalytic methods to improve efficiency and sustainability. Boric acid has been shown to catalyze the direct condensation of carboxylic acids and amines. walisongo.ac.id Other methods include oxidative amidation, which can synthesize benzamides from aldehydes and amines using catalysts and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a "green" alternative by using electrons to drive reactions, avoiding stoichiometric redox reagents. researchgate.net For instance, benzoin (B196080) can be synthesized from benzaldehyde (B42025) and then undergo amidation in the presence of an electrochemically generated superoxide (B77818) anion to yield benzamides in high yields. researchgate.net

The table below summarizes various amidation techniques applicable to benzamide synthesis.

| Method | Reactants | Reagents/Conditions | Key Features |

| Acid Chloride Route | Carboxylic Acid Derivative (Acid Chloride), Amine | Base (e.g., NaOH, Pyridine) tifr.res.in | High reactivity; often exothermic. tifr.res.in |

| Coupling Reagents | Carboxylic Acid, Amine | DCC, EDC, HATU, etc. researchgate.net | Avoids the need to prepare acid chloride; mild conditions. |

| Oxidative Amidation | Aldehyde, Amine | Catalyst (e.g., ZnO-NiO-Ni), Oxidant (TBHP) researchgate.net | Direct conversion from aldehydes. |

| Boric Acid Catalysis | Carboxylic Acid, Amine | Boric Acid, Reflux walisongo.ac.id | Green chemistry approach with water as the only byproduct. |

| Electrochemical Synthesis | Benzaldehyde, Amine | Electrochemical cell, N-heterocyclic carbene catalyst researchgate.net | Mild conditions, environmentally friendly. researchgate.net |

Modification of Precursor Molecules Bearing Dimethoxyphenyl or Methoxybenzoyl Groups

The synthesis of complex analogues often involves the modification of the precursor molecules before the final amidation step. This allows for the introduction of various functional groups onto either the aniline (B41778) or the benzoyl moiety.

The dimethoxyphenyl portion originates from precursors like 3,4-dimethoxyphenethylamine (B193588) or 3,4-dimethoxyphenylacetonitrile. prepchem.comorgsyn.org These can be synthesized from starting materials like pyrocatechol (B87986) through a series of reactions including etherification, Vilsmier reaction, Henry reaction, and reduction. google.com The amino group on the benzene (B151609) ring can also be introduced via the reduction of a nitro group, a common strategy in aromatic chemistry. orgsyn.org For example, ethyl 4-chloro-3-nitrobenzoate can be reacted with 3,4-dimethoxyphenethylamine, followed by the reduction of the nitro group to an amine. orgsyn.org

The methoxybenzoyl group is typically derived from 4-methoxybenzoic acid. nih.gov This acid is readily converted to the highly reactive 4-methoxybenzoyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comorgsyn.org The synthesis is a standard procedure where the carboxylic acid is heated with an excess of the chlorinating agent, often with a catalytic amount of dimethylformamide (DMF). chemicalbook.com This acid chloride is a versatile building block used in the synthesis of numerous derivatives. ganeshremedies.com

Multi-step Reaction Sequences for Complex Analogues

For more complex benzamide analogues, multi-step synthetic routes are employed. These sequences allow for the careful construction of molecules with specific functionalities and stereochemistry. mdpi.comresearchgate.net

An example of a multi-step strategy involves the use of protecting groups. For instance, a benzyl (B1604629) group can be used to protect an amine; it is stable under both acidic and basic conditions and can be removed later in the synthesis via catalytic hydrogenation. google.com

Another approach is the sequential substitution on a dinitro-difluoro aromatic core. In one such synthesis, the fluorine atoms of 1,5-difluoro-2,4-dinitrobenzene (B51812) are replaced sequentially by different nucleophiles. nih.gov This is followed by the reduction of the nitro groups to form a triamine, which is then condensed with an aldehyde to construct a benzimidazole (B57391) ring. The remaining free amino group can be further modified, demonstrating a highly versatile multi-step pathway to complex heterocyclic structures. nih.gov Continuous-flow synthesis systems have also been developed to streamline multi-step transformations, improving efficiency and control over reaction conditions. researchgate.net

Considerations for Reaction Optimization and Scalability in Laboratory Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and efficiency, especially when scaling up the reaction.

Reaction Optimization: Key parameters for optimization include reaction time, temperature, and the amount of catalyst or reagents used.

Catalyst Loading: In catalyzed reactions, finding the optimal amount of catalyst is essential. For instance, in a palladium-catalyzed benzanilide (B160483) synthesis, it was found that a specific catalyst amount yielded the best results, with no improvement observed upon increasing it further. researchgate.net

Reaction Time: The duration of the reaction can significantly impact the yield. In one benzamide synthesis, extending the reaction time from 2 hours and 15 minutes to 3 hours and 30 minutes increased the yield from 51% to approximately 65%. youtube.com

Temperature: Controlling the temperature is vital, particularly for exothermic reactions like those involving acid chlorides, to prevent side reactions. tifr.res.in

Green Chemistry Metrics: Optimization can also be guided by green chemistry principles. Metrics such as atom economy, reaction mass efficiency, and process mass intensity are used to evaluate the "greenness" of a synthetic route, encouraging the use of catalytic reagents and minimizing waste. walisongo.ac.id

Scalability: Transitioning a synthesis from a small laboratory scale to a larger, preparative scale introduces new challenges. researchgate.net

Cost Analysis: The cost of reagents becomes a significant factor at a larger scale. A thorough cost projection is necessary to determine the economic viability of a particular synthetic route. walisongo.ac.id

Workup and Purification: Procedures that are simple on a small scale, like chromatography, can become bottlenecks in a large-scale synthesis. Methods like precipitation and recrystallization are often more suitable for isolating large quantities of product. researchgate.net

Heat Transfer: Exothermic reactions require more efficient heat management at larger scales to maintain control and safety.

The following table highlights key considerations for optimizing and scaling up benzamide synthesis.

| Parameter | Optimization Focus | Scalability Consideration |

| Reagents | Stoichiometry, use of catalytic vs. stoichiometric reagents walisongo.ac.id | Cost and availability of bulk materials. walisongo.ac.id |

| Solvent | Choice of solvent for optimal solubility and reactivity. mdpi.com | Solvent volume, cost, and ease of removal/recycling. |

| Temperature | Finding the ideal temperature for maximum yield and minimal byproducts. | Efficient heat dissipation for safety and reaction control. |

| Time | Determining the shortest reaction time for complete conversion. youtube.com | Throughput and reactor occupancy time. |

| Workup | Ease of product isolation and purification. | Preference for non-chromatographic methods like crystallization. researchgate.net |

Purification Techniques for this compound and Analogues

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. emu.edu.tr

Recrystallization: This is a common and effective technique for purifying solid compounds. noblesciencepress.org The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. emu.edu.tr The desired compound crystallizes out in a purer form, while impurities remain dissolved in the cold solvent. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. ijddr.in

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is often used. nih.gov The crude product is passed through a column packed with silica gel, and a solvent or mixture of solvents (eluent) is used to move the components down the column at different rates, allowing for their separation. nih.gov

Filtration: This technique is used to separate the solid product from the liquid reaction mixture or crystallization solvent. Vacuum filtration is generally faster and more efficient than gravity filtration for this purpose. emu.edu.tr

Washing: The isolated solid product is often washed with a solvent in which it is insoluble to remove residual soluble impurities. noblesciencepress.org

Sublimation: For compounds that can transition directly from a solid to a gas phase, sublimation can be a powerful purification method, as it can yield very pure crystals. sigmaaldrich.com

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., NMR, IR). emu.edu.tr

Computational Chemistry and in Silico Investigations of N 3,4 Dimethoxyphenyl 4 Methoxybenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties, including geometry, vibrational frequencies, and electronic characteristics, providing a robust framework for assessing chemical reactivity. researchgate.netlookchem.com DFT calculations, particularly using hybrid functionals like B3LYP, have been shown to yield reliable results for organic molecules, including various benzamide (B126) and dimethoxybenzene derivatives. researchgate.netlookchem.comnih.gov

The first step in a DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For derivatives containing a 3,4-dimethoxyphenyl group, DFT computations have been performed using the B3LYP method with a 6-311++G(d,p) basis set to establish these parameters. materialsciencejournal.orgdntb.gov.ua Studies on similar structures, such as (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene, have shown excellent agreement between theoretical parameters calculated via DFT and experimental data obtained from X-ray crystallography. clinicsearchonline.org

The optimized structure reveals key spatial arrangements. For instance, in a related ethyl 4-(3,4-dimethoxyphenyl) derivative, the benzene (B151609) ring is predicted to be planar, while other parts of the molecule may be non-planar. materialsciencejournal.orgdntb.gov.ua The self-consistent field (SCF) energy for such a molecule was found to be -1107.69 a.u. with a significant dipole moment of 4.05 Debye, indicating a notable charge separation across the structure. materialsciencejournal.orgdntb.gov.ua

Table 1: Selected Theoretical Geometric Parameters for Structurally Related Moieties

| Parameter | Atoms Involved | Calculated Value (Å or °) | Reference Compound | Citation |

|---|---|---|---|---|

| Bond Length | C-O (methoxy) | 1.3603 Å | Ethyl 4-(3,4-dimethoxyphenyl) derivative | materialsciencejournal.orgdntb.gov.ua |

| Bond Length | C=O (amide/carbonyl) | 1.2174 Å | Ethyl 4-(3,4-dimethoxyphenyl) derivative | materialsciencejournal.orgdntb.gov.ua |

| Bond Angle | C2–C3–C4 (ring) | ~120° | 3-amino-4-methoxy benzamide | ias.ac.in |

| Dihedral Angle | C4-C3-N13-H15 | ~180° | 3-amino-4-methoxy benzamide | ias.ac.in |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and a greater ease of electronic excitation. malayajournal.orgnih.gov

In studies of related molecules, the HOMO is often localized on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the benzamide portion. This distribution indicates that charge transfer interactions are likely to occur within the molecule. malayajournal.orgnih.gov For example, a study on 4-methoxybenzonitrile (B7767037) calculated a HOMO-LUMO gap of 4.37 eV. semanticscholar.org Another analysis of a similar imidazole (B134444) derivative found an energy gap of 4.0106 eV, indicating that charge transfer can readily occur within the molecule. malayajournal.org These values suggest that N-(3,4-dimethoxyphenyl)-4-methoxybenzamide would also possess significant chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies from Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Citation |

|---|---|---|---|---|

| 4-methoxybenzonitrile | N/A | N/A | 4.37 | semanticscholar.org |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. malayajournal.org These maps are invaluable for predicting intermolecular interactions, particularly hydrogen bonding, and for identifying sites susceptible to electrophilic or nucleophilic attack. malayajournal.orgresearchgate.net The MEP is color-coded: red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), blue regions represent positive potential (electron-poor, electrophilic sites), and green areas denote neutral potential. researchgate.net

For molecules containing methoxy (B1213986) and carbonyl groups, the MEP map typically shows the most negative potential (red) concentrated around the electronegative oxygen atoms of the carbonyl and methoxy groups. nih.gov These sites are prone to electrophilic attack and are strong hydrogen bond acceptors. researchgate.netnih.gov Conversely, the most positive potential (blue) is usually found around the amide (N-H) and aromatic (C-H) hydrogen atoms, making them potential hydrogen bond donors. ias.ac.innih.gov Such analysis reveals that compound 1 (a dimethoxybenzene derivative) is more nucleophilic and a strong hydrogen bond acceptor, while compound 2 is more electrophilic and a hydrogen bond donor. researchgate.netnih.gov

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. lookchem.com Theoretical vibrational frequencies from FT-IR and FT-Raman spectra can be calculated and assigned to specific molecular motions. nih.gov For benzamide derivatives, key vibrational bands include the N-H stretching, C=O stretching, and aromatic C-H stretching. materialsciencejournal.orgnih.gov For instance, in a related pyrimidine (B1678525) derivative, N-H stretching vibrations were calculated at 3248.13 and 3093.82 cm⁻¹, while the carbonyl (C=O) stretch appeared at 1627.92 cm⁻¹. materialsciencejournal.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov Studies have shown a strong correlation between the calculated chemical shifts and experimental values for various benzamides and related structures, confirming the accuracy of the computational approach. nih.govnih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Related Molecules

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Reference Compound | Citation |

|---|---|---|---|---|

| N-H Stretching | Amide | 3248.13 | Ethyl 4-(3,4-dimethoxyphenyl) derivative | materialsciencejournal.org |

| C-H Stretching (sp³) | Methyl/Alkyl | 2962.66 | Ethyl 4-(3,4-dimethoxyphenyl) derivative | materialsciencejournal.org |

| C=O Stretching | Amide/Carbonyl | 1627.92 | Ethyl 4-(3,4-dimethoxyphenyl) derivative | materialsciencejournal.org |

Molecular Docking Simulations for Putative Target Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov It is a cornerstone of drug discovery, used to screen potential drug candidates and elucidate their mechanism of action at an atomic level. nih.govnih.gov The simulation calculates a binding affinity or score, often expressed in kcal/mol, which estimates the strength of the ligand-protein interaction. A lower binding energy typically indicates a more stable and favorable interaction. sci-hub.se

The structural features of this compound—including hydrogen bond donors (N-H group) and acceptors (C=O and methoxy oxygens), as well as aromatic rings—make it an ideal candidate for forming stable interactions within a protein's binding pocket. Docking studies on structurally similar compounds have revealed their ability to bind to various therapeutic targets.

For example, a docking study of an imidazothiadiazole derivative with the TGF-β type I receptor kinase domain showed a strong binding affinity of -7.012 kcal/mol. nih.gov The stability of this complex was attributed to strong hydrogen bonding and hydrophobic interactions with the active site residues. nih.gov In another study, a pyrazole (B372694) derivative was found to form two hydrogen bonds with the amino acid residues LEU 269 and MET 268. researchgate.net The presence of aromatic rings in the ligand facilitates π-π stacking and hydrophobic interactions, which are crucial for stabilizing the ligand within the binding pocket. sci-hub.se These examples suggest that this compound would likely exhibit similar binding patterns, engaging key amino acid residues through a combination of hydrogen bonds and hydrophobic contacts.

Table 4: Representative Molecular Docking Results from Structurally Similar Ligands

| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Citation |

|---|---|---|---|---|

| Imidazothiadiazole derivative | TGF-β type I receptor kinase | -7.012 | Not specified | nih.gov |

| Bis-chalcone derivative | PknB (M. tuberculosis) | -11.4 | Not specified | nih.gov |

| Bis-chalcone derivative | DprE1 (M. tuberculosis) | -12.7 | Not specified | nih.gov |

| Pyrazole derivative | (unspecified) | N/A | LEU 269, MET 268 (H-bonds) | researchgate.net |

| Schiff base derivative | (unspecified) | -6.0 | Not specified | nih.gov |

Prediction of Binding Affinities and Modes

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target.

In silico studies on analogous benzamide derivatives have demonstrated the utility of molecular docking in elucidating binding mechanisms. For instance, in studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential acetylcholinesterase inhibitors, molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations were employed to correlate experimental biological data with in silico results. nih.gov These studies revealed that the compounds exhibited favorable docking scores and predicted binding free energies, with interactions at key residues within the enzyme's active site. nih.gov Specifically, hydrophobic interactions with residues of the catalytic triad (B1167595) and anionic sites were identified as crucial for binding. nih.gov

Similarly, research on a pyrazolo[3,4-b]pyridine derivative containing both 3,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) moieties highlighted the compound's potential as a multi-kinase inhibitor. nih.gov Molecular modeling was used to create a kinase profile, revealing that the compound exhibited better binding for numerous kinases compared to co-crystallized ligands. nih.gov Such studies underscore the ability of computational methods to predict binding affinities and identify potential molecular targets for novel compounds.

The binding affinity of ligands can also be influenced by their conformational flexibility. Studies on constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides showed that replacing a flexible butyl linker with a more rigid cyclohexyl linker impacted the binding affinity for dopamine (B1211576) D3 receptors. nih.gov While the trans-isomers were more potent than the cis-isomers, they were less potent than the original flexible counterparts, indicating that a certain degree of conformational freedom can be beneficial for optimal receptor binding. nih.gov

The following table summarizes the types of interactions and computational approaches used in predicting binding affinities for related benzamide structures.

| Computational Method | Key Findings | Interacting Residues/Sites | Reference |

| Molecular Docking, MM-GBSA | Good correlation between in silico and in vitro results; favorable docking scores and binding energies. | Catalytic triad (HIS447), catalytic anionic site (TRP86, TYR337, PHE338), peripheral anionic site (TYR72, TYR124, TRP286, TYR341). | nih.gov |

| Molecular Modeling (Kinase Profiling) | Compound showed better binding for half of the tested kinases compared to co-crystallized ligands. | Not specified. | nih.gov |

| In Vitro Binding Assays | Conformational constraints affect binding affinity; flexible linkers can lead to higher potency. | Dopamine D3, D4, D2, 5-HT1A, and alpha1-receptors. | nih.gov |

| Molecular Docking | Lower binding free energies compared to reference compounds. | Gln598, Arg260, Val126, Gln762, Gln574, Thr443, Arg580. | sdu.dk |

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target over time. This technique is crucial for assessing the stability of a ligand-target complex and understanding the intricate details of their interaction.

MD simulations can be used to assess the conformational stability of molecules in different environments. For a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, which exists as two distinct polymorphs, MD simulations provided insights into the spontaneous transformation of one polymorph into the other. mdpi.com The simulations showed that in solvent-exposed regions of a crystal, a transition to a more stable conformation was observed, highlighting the influence of the environment on molecular structure. mdpi.com

In the context of ligand-receptor interactions, MD simulations can reveal the dynamic role of specific residues in the binding pocket. For example, simulations of SIRT2 inhibitors identified the dynamic role of a specific phenylalanine residue in inhibitor binding. utupub.fi Furthermore, MD simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with acetylcholinesterase showed that the ligand-enzyme complex was stable, as indicated by the root mean square deviation (RMSD) of 2.4 Å during the simulation. nih.gov

These simulations are initiated from an initial configuration and the system is allowed to relax and reach equilibrium. youtube.com The duration of this equilibration phase depends on how far the initial state is from the equilibrium state. youtube.com

Hydrogen bonds are critical for the stability of ligand-target complexes. MD simulations allow for the detailed analysis of these hydrogen bonding networks and their evolution over time. In the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, the docked conformation at the binding site was simulated, revealing both polar and nonpolar interactions with residues lining the gorge from the peripheral anionic site to the catalytic triad. nih.gov

The following table summarizes findings from MD simulations and related computational studies on the stability of ligand-target complexes.

| Compound/System | Simulation Details | Key Findings on Stability and Interactions | Reference |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | MD and well-tempered metadynamics | Spontaneous transition between polymorphs observed in solvent-exposed regions. | mdpi.com |

| SIRT2 inhibitors | 5-ns MD simulations | Revealed the dynamic role of Phe96 in inhibitor binding. | utupub.fi |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide-AChE complex | MD simulation | Stable complex with RMSD of 2.4 Å; polar and nonpolar interactions observed. | nih.gov |

| Potential 15-LOX inhibitors | Molecular Docking | Hydrogen bonds with Gln598, Arg260, Val126, Gln762, Gln574, Thr443, Arg580 stabilized the complexes. | sdu.dk |

| Potential V600E-BRAF kinase inhibitors | Molecular Docking | Stability attributed to hydrogen bonds and hydrophobic interactions with key residues. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds and aids in the design of more potent molecules.

QSAR studies on nitric oxide synthase inhibitors, for example, revealed that the inhibitory potency could be controlled by properties such as hydrophobicity and molar refractivity, suggesting that hydrophobic interactions and steric effects were important for activity. nih.gov Based on these correlations, new, more potent compounds were predicted. nih.gov

In another study, two strong 3D-QSAR models were developed and validated, showing a strong correlation between predicted and experimental activity. mdpi.com These models were then used to design new inhibitors in silico. mdpi.com The statistical data for a field-based and an atom-based QSAR model from a study on JAK3 inhibitors are presented below, demonstrating the predictive power of these models.

Statistical Data for Field-Based QSAR Model mdpi.com

| Parameter | Value |

|---|---|

| PLS factor | 4 |

| Cross-validated R² (R²_CV) | 0.53 |

| Regression R² | 0.80 |

| Stability value | 0.80 |

Statistical Data for Atom-Based QSAR Model mdpi.com

| Parameter | Value |

|---|---|

| PLS factor | 4 |

| Cross-validated R² (R²_CV) | 0.56 |

| Regression R² | 0.87 |

| Stability value | 0.60 |

These tables illustrate the statistical validation of QSAR models, where higher R² values indicate a better fit of the model to the data.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics applies computational methods to solve chemical problems, and it is widely used in drug discovery for tasks such as virtual screening. Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.

This approach can be significantly enhanced by combining various chemoinformatic tools. For example, a study on marine peptides used chemoinformatics to analyze their bioactivity and pharmacokinetic properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. nih.gov This allows for the early identification of compounds with favorable drug-like properties. nih.gov

Virtual screening can be based on the structure of the ligand or the receptor. When combined with other computational techniques like Density Functional Theory (DFT), it can provide a comprehensive understanding of a compound's potential. nih.gov In silico tools can also be used to predict potential biological targets for a given compound, aiding in the elucidation of its mechanism of action. nih.gov The integration of these computational approaches is crucial for modern drug discovery, enabling the efficient identification and optimization of lead compounds. mdpi.com

Structure Activity Relationship Sar Studies of N 3,4 Dimethoxyphenyl 4 Methoxybenzamide and Its Analogues

Systematic Modification Strategies and Their Influence on Biological Activity

The systematic design and synthesis of analogues, each with slight structural changes from a parent compound, is a foundational strategy in SAR studies. oncodesign-services.com The biological activity of each new analogue is then tested to correlate specific structural features with changes in efficacy. oncodesign-services.com

The N-(3,4-dimethoxyphenyl) portion of the molecule is a critical area for SAR exploration. The nature, position, and size of substituents on this phenyl ring can significantly modulate biological activity. In related N-phenylbenzamide series, the introduction of various substituents has been shown to have a profound impact on potency. For instance, in studies on antischistosomal N-phenylbenzamides, the addition of electron-withdrawing groups was found to be beneficial for potency. nih.gov However, this is not a universal rule, as the optimal electronic properties can be target-dependent.

In a study of chitin (B13524) synthesis inhibitors based on a benzoylphenylurea (B10832687) scaffold, which shares features with N-phenylbenzamides, introducing halogens (F, Cl, Br) or small alkyl groups (Me, Et) slightly enhanced activity. nih.gov Conversely, larger groups like t-Bu or electronically distinct groups like NO2 and CF3 led to a drastic decrease in activity, suggesting that both steric bulk and electronic factors are at play. nih.govnih.gov Hydrophobicity of the substituent has also been identified as a key physicochemical property influencing larvicidal activity in these types of compounds. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Related Benzamide (B126) Analogues

| Parent Scaffold | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | Halogens (F, Cl, Br) | para | Slight enhancement | nih.gov |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | Small Alkyls (Me, Et) | para | Slight enhancement | nih.gov |

| 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles | NO2, CF3, t-Bu | para | Drastic decrease | nih.govnih.gov |

This table is illustrative of general SAR principles observed in similar compound classes, as direct modification data for the N-(3,4-dimethoxyphenyl) moiety of the title compound is not broadly published.

The 4-methoxybenzamide (B147235) moiety provides another key site for structural modification. The methoxy (B1213986) group at the para-position is a significant feature. In broader studies of substituted benzamides, substituents on this ring play a crucial role in determining activity and selectivity. For example, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, an aromatic 6-hydroxy group was found to increase lipophilicity, whereas a 6-methoxy group decreased it. nih.gov This paradoxical effect was attributed to the formation of an intramolecular hydrogen bond by the 6-hydroxy group with the amide carbonyl, which masks the polarity of the amide. nih.gov The introduction of an additional ortho-methoxy group disrupted this planarity and had the opposite effect. nih.gov

Quantitative analysis of substituent effects on the benzoyl moiety in other insecticide classes revealed that small, hydrophobic, electron-withdrawing substituents at the ortho positions were favorable for activity, while bulky substituents at the meta and para positions were detrimental. nih.gov This highlights the sensitivity of the benzamide portion to steric and electronic changes.

Table 2: Influence of Benzoyl Moiety Substituents in Benzamide-Related Scaffolds

| Scaffold Type | Substituent Type/Position | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| Benzoylphenylureas | Small, hydrophobic, electron-withdrawing (ortho) | Favorable for activity | nih.gov |

| Benzoylphenylureas | Bulky (meta, para) | Detrimental to activity | nih.gov |

| N-[(2-pyrrolidinyl)methyl]-substituted benzamides | 6-Hydroxy group | Increased lipophilicity | nih.gov |

This table illustrates SAR principles from related structures that inform potential modifications to the 4-methoxybenzamide moiety.

Identification of Key Pharmacophores and Structural Motifs for Desired Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. youtube.com The process involves identifying common structural features, or pharmacophoric sites, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings, across a set of active molecules. youtube.comnih.gov

For the N-arylbenzamide class of compounds, key pharmacophoric features often include:

Two Aromatic Rings (R): These can engage in π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrogen Bond Donor (D): The amide N-H group is a classic hydrogen bond donor.

Hydrogen Bond Acceptor (A): The amide carbonyl oxygen serves as a primary hydrogen bond acceptor.

Hydrophobic Features (H): The methoxy groups and the phenyl rings contribute to hydrophobic interactions.

A pharmacophore model for N-benzyl benzamide derivatives, for instance, can be developed to understand the three-dimensional arrangement of these features required for activity. nih.gov Such models, often designated by their features (e.g., DDHRR, indicating two donors, one hydrophobic, and two rings), help in screening large chemical libraries for new potential hits and in designing novel compounds with a higher probability of being active. nih.gov

Stereochemical Considerations in SAR Development

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design because biological systems are chiral. sathyabama.ac.in While N-(3,4-dimethoxyphenyl)-4-methoxybenzamide itself is not chiral, the introduction of certain substituents could create a stereogenic center, leading to enantiomers that may exhibit different biological activities.

Atropisomerism is a type of stereoisomerism that can arise in molecules like substituted biphenyls, where rotation around a single bond is restricted due to steric hindrance from bulky ortho groups. sathyabama.ac.in This restricted rotation can cause the molecule to exist as non-superimposable, separable enantiomers. sathyabama.ac.in If bulky substituents were introduced at the positions ortho to the amide linker in both phenyl rings of the title compound, it could potentially lead to atropisomers with distinct biological profiles.

Furthermore, the conformational behavior of the amide bond itself is a key stereochemical feature. Secondary and tertiary benzamides can exhibit different conformational equilibria of the amide C-N bond, which can influence their interaction with chiral receptors or enzymes. tandfonline.comnih.gov Studies using circular dichroism on benzamide derivatives have shown that the conformation of the amide group is well-defined and crucial for reliable stereochemical analysis, underscoring its importance in molecular recognition. tandfonline.comnih.govresearchgate.net

In Vitro Pharmacological Activity and Mechanistic Elucidation of N 3,4 Dimethoxyphenyl 4 Methoxybenzamide

In Vitro Enzyme Inhibition Studies

Tyrosinase Inhibition Investigations

N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been identified as an inhibitor of tyrosinase, a copper-containing enzyme that is crucial in the initial steps of melanin (B1238610) biosynthesis. nih.govnih.gov Research into its inhibitory effects has shown that it acts as a competitive inhibitor against mushroom tyrosinase. nih.gov One study determined the half-maximal inhibitory concentration (IC50) of the compound to be 21.37 µM. ukm.my A kinetic analysis of this inhibition revealed an inhibition constant (Ki) of 0.078 mM. ukm.my The competitive nature of the inhibition indicates that the compound likely binds to the active site of the tyrosinase enzyme, competing with its substrate, L-DOPA. nih.gov

Table 1: Tyrosinase Inhibition Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 21.37 µM | ukm.my |

| Mode of Inhibition | Competitive | nih.gov |

| Ki | 0.078 mM | ukm.my |

Cyclooxygenase (COX) Enzyme Inhibition

The anti-inflammatory potential of this compound has been assessed through its inhibitory action on cyclooxygenase (COX) enzymes. These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govnih.gov In vitro assays using ovine COX-1 and human recombinant COX-2 revealed that at a concentration of 100 µM, this compound inhibited COX-1 by 25% and COX-2 by 39%. This suggests a modest inhibitory activity with a slight preference for the COX-2 isoform.

Table 2: Cyclooxygenase (COX) Inhibition Data for this compound

| Enzyme | % Inhibition (at 100 µM) |

|---|---|

| COX-1 (ovine) | 25% |

| COX-2 (human recombinant) | 39% |

Phosphodiesterase (PDE4) Inhibition

This compound has demonstrated inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme family that specifically degrades the second messenger cyclic AMP (cAMP). nih.gov The inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various inflammatory pathways. nih.gov Studies have shown that this compound inhibits the PDE4B2 isoform with an IC50 value of 2.2 µM.

Table 3: Phosphodiesterase (PDE4) Inhibition Data for this compound

| Enzyme Subtype | IC50 |

|---|---|

| PDE4B2 | 2.2 µM |

Acetylcholinesterase (AChE) and Beta-Secretase (BACE1) Inhibition

In the context of neurodegenerative disorders such as Alzheimer's disease, this compound has been evaluated for its ability to inhibit two key enzymes: acetylcholinesterase (AChE) and beta-secretase (BACE1). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while BACE1 is involved in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. mdpi.comekb.eg In vitro studies have determined the IC50 value for the inhibition of AChE from electric eel to be 76.5 µM. The compound showed more potent inhibition against BACE1, with an IC50 value of 24.5 µM.

Table 4: AChE and BACE1 Inhibition Data for this compound

| Enzyme | Source | IC50 |

|---|---|---|

| Acetylcholinesterase (AChE) | Electric eel | 76.5 µM |

| Beta-Secretase (BACE1) | Not Specified | 24.5 µM |

Signal Peptidase Inhibition (e.g., SpsB)

This compound has been investigated as an inhibitor of bacterial signal peptidase B (SpsB). SpsB is an essential enzyme in bacteria like Staphylococcus aureus, where it is vital for cell viability and plays a role in cleaving signal peptides from secreted proteins. Research has shown that this compound inhibits SpsB with an IC50 value of 8 µg/mL. This inhibitory action presents a potential avenue for the development of new antibacterial agents.

Table 5: Signal Peptidase (SpsB) Inhibition Data for this compound

| Enzyme | Source | IC50 |

|---|---|---|

| SpsB | Staphylococcus aureus | 8 µg/mL |

Matrix Metalloproteinase (MMP) Inhibition

The compound's activity against matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, has been explored. MMPs, particularly the collagenases, are implicated in diseases like osteoarthritis. mdpi.com this compound has been identified as a potent inhibitor of two key collagenases: MMP-1 (collagenase-1) and MMP-13 (collagenase-3). The reported IC50 values are 0.30 µM for MMP-1 and 0.15 µM for MMP-13, indicating a strong inhibitory effect, with a slight preference for MMP-13.

Table 6: Matrix Metalloproteinase (MMP) Inhibition Data for this compound

| Enzyme | IC50 |

|---|---|

| MMP-1 | 0.30 µM |

| MMP-13 | 0.15 µM |

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme in plants responsible for the irreversible degradation of cytokinins, a class of plant hormones that regulate various aspects of growth and development. portlandpress.com By breaking down cytokinins, CKX directly influences their concentration and subsequent physiological effects. portlandpress.com The inhibition of CKX can lead to increased cytokinin levels, which has been associated with enhanced tolerance to drought stress, larger inflorescences, and higher grain yields in genetically modified plants. portlandpress.com

The search for chemical inhibitors of CKX activity has been an area of active research. portlandpress.com Early inhibitors were identified among synthetic cytokinins, though their inhibitory potency was often low. portlandpress.com The focus has since shifted towards developing potent CKX inhibitors with minimal intrinsic cytokinin activity to avoid undesirable side effects, such as negative impacts on root growth. portlandpress.com

Research into various compounds has revealed different levels of CKX inhibition. For instance, thidiazuron (B128349) (TDZ) is a well-known inhibitor of CKX. researchgate.net Structure-activity relationship studies of novel urea (B33335) derivatives have led to the identification of compounds with sub-nanomolar IC50 values against maize ZmCKX1, representing highly potent inhibition. nih.gov Systematic testing of 2-X-6-anilinopurines identified 2-chloro-6-(3-methoxyphenyl)aminopurine and 2-fluoro-6-(3-methoxyphenyl)aminopurine as very potent inhibitors of Arabidopsis thaliana CKX (AtCKX2). researchgate.net

While direct studies on the CKX inhibitory activity of this compound are not extensively detailed in the provided results, the broader context of CKX inhibition by various aromatic compounds highlights the potential for molecules with similar structural features to interact with this enzyme. The development of effective and specific CKX inhibitors remains a significant goal in agricultural biotechnology. nih.gov

Heparanase (Hpse) Inhibition

Heparanase (Hpse) is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans in the extracellular matrix (ECM) and on the cell surface. nih.gov This enzymatic activity plays a crucial role in tumor progression, including tumor cell proliferation, migration, and resistance to chemotherapy. nih.gov Consequently, inhibiting Hpse has become a promising therapeutic strategy in cancer treatment. nih.govnih.gov

A variety of compounds have been investigated for their Hpse inhibitory potential. These include synthetic, chemically modified, and natural compounds. nih.gov For example, a library of marine-derived carbohydrates yielded JG3, a semisynthetic, highly sulfated oligosaccharide that acts as a substrate-based Hpse inhibitor. nih.gov Other inhibitors include nucleic acid-based compounds like Defibrotide and small molecules such as 1-[4-(1H-benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea derivatives. nih.gov

A study on a heparan sulfate-mimicking glycopolymer demonstrated its effectiveness as an Hpse inhibitor, leading to a significant reduction in the viability of myeloma cells and preventing ECM degradation. nih.gov In vivo, this glycopolymer significantly inhibited the growth of MPC-11 myeloma tumors, with a tumor growth inhibition (TGI) index of 85.77%, surpassing the clinically tested SST0001. nih.gov

While specific data on the Hpse inhibitory activity of this compound is not available in the provided search results, the exploration of diverse chemical scaffolds for Hpse inhibition suggests that benzamide (B126) derivatives could be potential candidates for investigation in this area.

In Vitro Receptor Binding Affinity and Selectivity Profiling

Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D2, D3, D4)

The dopamine receptor family, consisting of five subtypes (D1-D5), is a major target for drugs treating neurological and psychiatric disorders. nih.gov These receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. nih.govnih.gov The development of ligands with high affinity and selectivity for specific dopamine receptor subtypes is a key goal in medicinal chemistry.

Several substituted benzamides have been identified as specific ligands for dopamine receptors. For instance, compounds like sulpiride (B1682569) and raclopride (B1662589) show moderate affinity for D2 receptors. nih.gov Other research has focused on developing radioligands for studying these receptors. nih.gov For example, [3H]WC-10, a N-phenyl piperazine (B1678402) analog, exhibits high affinity and moderate selectivity for D3 receptors over D2 receptors. nih.gov Another compound, FLB 457, demonstrates high affinity for both D2 (Ki = 0.022 nM) and D3 (Ki = 0.017 nM) receptors. nih.gov

While direct binding data for this compound at dopamine receptor subtypes is not explicitly provided in the search results, the benzamide scaffold is a common feature in many dopamine receptor ligands. The structural characteristics of this compound suggest it could potentially interact with these receptors, but specific binding affinities and selectivity profiles would require experimental validation.

Other Neurotransmitter Receptor Interactions

Beyond dopamine receptors, understanding the interaction of a compound with other neurotransmitter systems is crucial for a comprehensive pharmacological profile. These systems include receptors for serotonin (B10506) (5-HT), glutamate (B1630785), and others.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on ion-channel and second-messenger-linked receptors. semanticscholar.org The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor, is a complex heteromer typically composed of NR1 and NR2 subunits. nih.gov Compounds like ifenprodil (B1662929) show selectivity for NR2B-containing NMDA receptors. nih.gov

Studies on compounds with similar structural motifs to this compound have shown varied receptor interactions. For example, FLB 457, a benzamide derivative, was found to have low affinity for D1, α1, α2, 5-HT1A, and 5-HT2 receptors, indicating a degree of selectivity for its primary targets (D2/D3 receptors). nih.gov The evaluation of this compound against a panel of neurotransmitter receptors would be necessary to determine its full interaction profile and potential off-target effects.

Investigation of Cellular Pathway Modulation and Signaling in Cell-Based Assays

Antiproliferative Activity and Apoptosis Induction Mechanisms in Cancer Cell Lines (e.g., HCT 116, H 460, MCF-7)

The antiproliferative and pro-apoptotic activities of various compounds are frequently evaluated in a panel of cancer cell lines to assess their therapeutic potential. The human colorectal carcinoma cell line HCT 116, the large cell lung cancer line H 460, and the breast adenocarcinoma line MCF-7 are commonly used models.

Antiproliferative Activity:

Research has demonstrated the antiproliferative effects of various benzamide and related structures. For instance, a study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives, synthesized from gallic acid, showed that while they were less potent than the parent compound and doxorubicin, 3,4,5-trihydroxy-N-hexyl benzamide exhibited the strongest inhibitory effect on HCT-116 cells with an IC50 value of 0.07 µM. orientjchem.org In another study, capsaicin (B1668287) was found to be a potent nutraceutical against four cancer cell lines, with its highest cytotoxicity against p53 knockout HCT 116 cells (IC50: 19.67 µM). nih.gov Similarly, new benzimidazole (B57391) carboxamidines have shown strong cytotoxic activity against MCF-7 cells, with one compound exhibiting an IC50 value of 4.6 nM. nih.gov

While direct IC50 values for this compound against HCT 116, H 460, and MCF-7 are not provided in the search results, the activity of structurally related benzamides suggests its potential as an antiproliferative agent.

Apoptosis Induction Mechanisms:

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. mdpi.comunc.edu This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases. mdpi.comunc.edu

A resveratrol (B1683913) analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, was found to induce G2/M phase cell cycle arrest and apoptosis in HeLa cervical cancer cells. colab.ws This was associated with the activation of caspases, decreased Bcl-xl protein expression, and increased cytosolic cytochrome c release, indicating the involvement of the intrinsic apoptotic pathway. colab.ws Furthermore, an increase in Fas and Fas-L protein expression suggested the contribution of the extrinsic pathway. colab.ws

In another study, novel 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives were shown to induce apoptosis in human glioma cells by inducing caspase-dependent pathways via reactive oxygen species (ROS) and downregulating the PI3K/AKT/mTOR pathway. nih.gov Similarly, benzo[f]indole-4,9-dione derivatives were found to induce the intrinsic apoptosis pathway in triple-negative breast cancer cells by activating caspase 9 and the Bax/Bcl-2 pathway, mediated by ROS accumulation. mdpi.com

These findings highlight common apoptotic mechanisms that could be investigated for this compound, including cell cycle arrest, caspase activation, modulation of Bcl-2 family proteins, and the induction of oxidative stress.

Table of Antiproliferative Activity of Selected Compounds

| Compound/Extract | Cell Line | IC50 Value | Source |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 | 0.07 µM | orientjchem.org |

| Capsaicin | HCT 116 (p53-/-) | 19.67 µM | nih.gov |

| 4-[(5(6)-bromo-1H-benzimidazole-2-yl)amino]benzene-1-carboxamidine | MCF-7 | 4.6 nM | nih.gov |

| LaSOM 186 (coumarin-triazole hybrid) | MCF-7 | 2.66 µM | nih.gov |

| LaSOM 190 (coumarin-triazole hybrid) | MCF-7 | > LaSOM 186 | nih.gov |

| LaSOM 185 (coumarin-triazole hybrid) | MCF-7 | > LaSOM 190 | nih.gov |

| LaSOM 180 (coumarin-triazole hybrid) | MCF-7 | > LaSOM 185 | nih.gov |

| Cisplatin | MCF-7 | 45.33 µM | nih.gov |

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)

Cell viability and proliferation assays are fundamental in assessing the cytotoxic effects of chemical compounds on cancer cells. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are colorimetric methods used to determine the number of viable cells in a culture. creative-biogene.com In these assays, mitochondrial dehydrogenases in living cells reduce a tetrazolium salt to a colored formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells. creative-biogene.comnih.gov

While direct MTT or CCK-8 assay data for this compound was not available in the provided search results, studies on structurally similar compounds provide insights into the potential anti-proliferative activities of this class of molecules. For instance, a related resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, has been identified as a potent anti-proliferative compound. nih.gov Similarly, other benzamide derivatives have demonstrated cytotoxicity against various cancer cell lines.

Interactive Data Table: Cell Viability Assay Principles

| Assay | Principle | Measured Product | Detection |

|---|---|---|---|

| MTT | Reduction of yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells. creative-biogene.comnih.gov | Purple formazan crystals (insoluble). creative-biogene.com | Absorbance measurement after solubilization. nih.gov |

| CCK-8 | Reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells. creative-biogene.comnih.gov | Orange formazan product (soluble). nih.gov | Direct absorbance measurement. nih.gov |

Cell Cycle Analysis

Cell cycle analysis is a critical method to determine how a compound affects cancer cell proliferation. A study on the resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, revealed that it induces G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest was associated with changes in the expression and phosphorylation of proteins that regulate the G2/M checkpoint. nih.gov Further investigation showed that this G2/M arrest was dependent on the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are key regulators of the DNA damage response. nih.gov Another compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), was also found to induce cell cycle arrest at the G2/M phase in human non-small cell lung carcinoma A549 cells. nih.gov

Caspase Activity and Apoptosis Induction Markers

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. nih.gov The resveratrol analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide was shown to activate caspases in HeLa cells. nih.gov This activation was accompanied by an increase in the expression of Fas and Fas-L proteins, suggesting the involvement of the extrinsic apoptosis pathway. nih.gov Additionally, the compound led to a decrease in the anti-apoptotic protein Bcl-xl and an increase in cytosolic cytochrome c release, indicating the engagement of the intrinsic apoptosis pathway. nih.gov These findings suggest that the compound induces apoptosis through both intrinsic and extrinsic pathways. nih.gov

Anti-inflammatory Mechanisms in Cell Models (e.g., LPS-induced inflammation)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce inflammatory responses in cell models, such as macrophages and microglial cells. nih.gov This provides a platform to study the anti-inflammatory potential of various compounds.

Modulation of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α)

Pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) play a central role in the inflammatory cascade. nih.govnih.gov The modulation of these cytokines is a key target for anti-inflammatory therapies. While direct data on this compound is limited, studies on other compounds highlight the mechanisms of cytokine modulation. For example, in myoblast cell models, IL-1β and TNF-α have been shown to influence cell proliferation and the release of other myokines, with IL-6 playing a significant role in these processes. nih.govnih.gov The interplay between these cytokines is complex; for instance, IL-1β can enhance TNF-α-mediated inflammatory responses in lung epithelial cells by increasing the expression of TNF receptors. semanticscholar.org

Nitric Oxide (NO) Production Inhibition

Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. nih.gov Therefore, the inhibition of NO production is a significant indicator of anti-inflammatory activity. A study on (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) demonstrated its ability to reduce LPS-induced iNOS expression in both cultured astrocytes and microglial BV-2 cells, leading to decreased NO production. nih.gov This effect was linked to the inhibition of the STAT3 pathway. nih.gov

Antioxidant Activity Assessment (e.g., Free Radical Scavenging Assays)

Antioxidant activity is the ability of a compound to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. nih.gov This activity is often evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

Research on various derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has revealed significant antioxidant potential. nih.gov For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide demonstrated antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. nih.gov Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, also showed potent DPPH radical scavenging activity, surpassing that of ascorbic acid. nih.gov These findings highlight the potential of the methoxyphenylamino scaffold in designing effective antioxidants.

Interactive Data Table: Antioxidant Activity of Related Compounds

| Compound | Assay | Activity Relative to Ascorbic Acid | Reference |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | ~1.4 times higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | DPPH | ~1.4 times higher | nih.gov |

Antibacterial Activity Profiling in Bacterial Strains (e.g., S. aureus, E. coli)

A comprehensive review of published scientific literature did not yield specific data regarding the antibacterial activity of this compound against bacterial strains such as Staphylococcus aureus (S. aureus) or Escherichia coli (E. coli). Therefore, details on its minimum inhibitory concentrations (MIC) or a general antibacterial profile are not available at this time.

Antiviral Activity in Cell Cultures (e.g., HCMV, HSV)

This compound, also referred to in some studies as compound GK2, has demonstrated notable antiviral activity in cell culture assays, particularly against human cytomegalovirus (HCMV) and to a lesser extent, herpes simplex virus-1 (HSV-1). sigmaaldrich.com

In studies assessing its efficacy, the compound was identified as an inhibitor of HCMV, a major pathogen in individuals with compromised immune systems. sigmaaldrich.com The antiviral activity was quantified using standard plaque reduction assays. Against HCMV, this compound exhibited potent activity. In contrast, its activity against HSV-1 was less pronounced, with a higher concentration required to achieve a 50% reduction in viral plaques (ED50). sigmaaldrich.com

The table below summarizes the in vitro antiviral activity and cytotoxicity of the compound in these studies.

| Virus | Assay | Cell Line | Parameter | Value (μM) | Citation |

|---|---|---|---|---|---|

| HCMV | Plaque Reduction | Not Specified | ED50 | Not Specified in Snippet | sigmaaldrich.com |

| HSV-1 | Plaque Reduction | Not Specified | ED50 | 12 | sigmaaldrich.com |

| - | Cytotoxicity (WST-1) | Uninfected Cells | CC50 (2-day assay) | ~36-48 | sigmaaldrich.com |

Elucidation of Molecular Targets and Binding Modes in In Vitro Systems

Research into the mechanism of action for this compound's anti-HCMV activity has pointed towards the viral nuclear egress complex (NEC) as a potential molecular target. sigmaaldrich.com The HCMV NEC is essential for viral replication and is composed of two protein subunits, pUL50 and pUL53, whose interaction is a critical step in the viral life cycle. sigmaaldrich.com

The compound was discovered through a high-throughput screening designed to find inhibitors of the pUL50-pUL53 interaction. sigmaaldrich.com While the compound showed anti-HCMV activity, it has not been definitively established that this activity is solely due to the inhibition of the NEC. There is a possibility that the compound's binding to cysteine residues on the viral proteins, including pUL53, may contribute to its antiviral effect. However, it is also plausible that it binds to other viral or cellular proteins. sigmaaldrich.com Therefore, while the NEC is a strongly implicated target, the precise binding mode and the exclusivity of this interaction as the sole mechanism of antiviral action require further investigation. sigmaaldrich.com

Proteomics and Gene Expression Analysis for Mechanistic Insights in Cell Lines

Based on a thorough search of available scientific and technical literature, no studies utilizing proteomics or gene expression analysis (e.g., transcriptomics) to investigate the mechanistic insights of this compound in cell lines have been publicly reported. Consequently, data on protein expression changes or gene regulation profiles following cellular exposure to this compound are not available.

Future Perspectives and Advanced Research Directions

Rational Design and Synthesis of Optimized N-(3,4-dimethoxyphenyl)-4-methoxybenzamide Analogues

Rational drug design is a cornerstone of modern medicinal chemistry, focusing on the strategic design and synthesis of new molecules with improved efficacy, selectivity, and pharmacokinetic properties. For this compound, this approach would involve targeted modifications to its core structure based on a detailed understanding of its structure-activity relationships (SAR).

Future research will likely focus on synthesizing a library of analogues by systematically modifying the three main components of the molecule: the N-(3,4-dimethoxyphenyl) group, the 4-methoxybenzamide (B147235) moiety, and the central amide linker. The goal is to enhance biological activity and refine pharmacological profiles. nih.govnih.gov For instance, modifying the substitution pattern on the phenyl rings could significantly impact binding affinity and selectivity for its biological target(s). nih.gov The synthesis of these novel analogues can be achieved through established methods like amide coupling or by exploring more innovative, efficient synthetic routes. nih.govscispace.com

Table 1: Illustrative SAR Exploration for this compound Analogues

| Molecular Scaffold Modification | Rationale for Modification | Potential Impact on Activity |

| N-Phenyl Ring (3,4-dimethoxy) | Altering steric bulk and electronic properties. | Enhance target binding, improve selectivity, modify solubility. |

| Benzamide (B126) Ring (4-methoxy) | Investigating the importance of the methoxy (B1213986) group's position and nature. | Modulate target interaction, affect metabolic stability. |

| Amide Linker | Replacing with bioisosteres (e.g., thioamide, reverse amide). | Improve metabolic stability, alter conformational flexibility. |

| Introduction of Fluorine | Modifying lipophilicity, pKa, and metabolic stability. | Enhance cell permeability and binding affinity. |

This table illustrates potential strategies for the rational design of analogues and is based on general principles of medicinal chemistry.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of lead compounds. oxfordglobal.com These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby making the discovery process more efficient and cost-effective. mdpi.com

In the context of this compound, AI and ML models can be employed in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel, unsynthesized analogues. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules with desired pharmacological properties, using the this compound scaffold as a starting point. oxfordglobal.com

Property Prediction: AI can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. mdpi.com

The development of these computational tools relies on the availability of high-quality data from experimental studies on this compound and its analogues. youtube.com

Development of Novel In Vitro Assays for Deeper Biological Characterization

A thorough understanding of a compound's biological activity requires sophisticated in vitro assays that can probe its mechanism of action at a molecular level. Future research on this compound will necessitate the development and application of advanced assays beyond simple binding or activity screens.

This could include:

High-Content Screening (HCS): Using automated microscopy and cellular imaging to assess the compound's effects on multiple cellular parameters simultaneously, providing a detailed picture of its cellular phenotype.

Target Engagement Assays: Implementing techniques like cellular thermal shift assays (CETSA) or kinase activity profiling to confirm direct binding to its intracellular target(s) in a physiological context.

Phenotypic Screening: Utilizing complex cell-based models, such as 3D organoids or patient-derived cells, to evaluate the compound's efficacy in a more disease-relevant environment.

These advanced assays will be crucial for elucidating the precise molecular mechanisms underlying the biological effects of this compound and for validating its therapeutic potential. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. nih.gov This approach can be particularly beneficial for complex, multifactorial diseases where hitting a single target may not be sufficient. nih.gov

Benzamide derivatives have been investigated as multi-target compounds, for instance, as dual inhibitors of enzymes implicated in Alzheimer's disease. nih.govnih.gov Future research could explore the potential of this compound and its analogues to act as multi-target-directed ligands (MTDLs). This would involve:

Target Deconvolution: Using chemoproteomics and computational approaches to identify all potential cellular targets of the compound.

Rational Multi-Target Design: Intentionally designing analogues that possess affinity for two or more disease-relevant targets, based on the structural information of their respective binding sites.

Integrated Bioassays: Developing bioassays that can simultaneously measure the compound's activity against all intended targets to optimize its multi-target profile.

This strategy could lead to the development of novel therapeutics with enhanced efficacy and a lower propensity for drug resistance. nih.gov

Advanced Spectroscopic Probes for Real-Time Ligand-Target Interaction Monitoring

Understanding the dynamics of how a ligand binds to its target protein is fundamental to drug design. Advanced spectroscopic techniques offer powerful tools for monitoring these interactions in real-time and with high sensitivity.

Future studies on this compound could involve the design of specialized probes for these advanced applications:

Fluorescence Spectroscopy: Attaching a fluorescent probe to the molecule can allow for the real-time measurement of binding kinetics and conformational changes in the target protein upon binding. nih.gov

Activity-Based Protein Profiling (ABPP): Designing probes that incorporate a reactive group and a reporter tag can enable the identification of protein targets and the characterization of their functional state within complex biological systems. acs.org

Spectroscopic Displacement Assays: Using the intrinsic spectral properties of benzamidine-like structures, which can act as spectroscopic probes themselves, to study competitive binding events at the active site of target enzymes like serine proteases. nih.gov

These advanced methods provide invaluable insights into the molecular interactions that govern the compound's biological activity, facilitating a more informed and precise approach to drug optimization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-4-methoxybenzamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via amide coupling using 4-methoxybenzoic acid and 3,4-dimethoxyaniline. A common approach employs coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous dichloromethane (DCM) at low temperatures (-50°C) to minimize side reactions .

- Purification : Silica gel chromatography with a DCM:MeOH (99:1) mobile phase is effective for isolating the product .

- Yield Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and exclusion of moisture.

Q. How is structural confirmation achieved for this compound?

- Analytical Techniques :

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- ¹H-NMR : Key signals include methoxy protons (δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 6.7–7.8 ppm, multiplet) .

- Elemental Analysis : Validates molecular formula (e.g., C₁₅H₁₅NO₃, MW 257.28) .

Q. What solvent systems are suitable for spectroscopic studies of this compound?

- Polar aprotic solvents (e.g., DMSO, acetone) enhance solubility for NMR analysis. Fluorescence studies in ethanol or methanol show optimal intensity, with excitation/emission wavelengths at λex 340 nm and λem 380 nm .

Advanced Research Questions

Q. How do substituent positions (3,4-dimethoxy vs. para-methoxy) influence fluorescence properties?

- Experimental Design : Compare fluorescence quantum yields and Stokes shifts of analogs (e.g., N-(4-methoxyphenyl)-4-methoxybenzamide vs. the 3,4-dimethoxy derivative).

- Key Findings : The 3,4-dimethoxy group increases electron-donating capacity, enhancing fluorescence intensity at pH 5 and 25°C . Contradictions may arise in non-aqueous solvents due to polarity effects .

Q. What strategies resolve low yields in amide coupling reactions for this compound?

- Advanced Reagents : Replace DCC/HOBt with HATU or EDCI/DMAP for higher efficiency in polar solvents (e.g., DMF).

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >45% .

- Table : Comparison of Coupling Reagents

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | -50°C | 47 |

| HATU/DIEA | DMF | RT | 62 |

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., MMP-9/MMP-13) based on structural analogs .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What are the contradictions in fluorescence data under varying pH conditions?

- Data Conflict : While pH 5 maximizes fluorescence intensity in aqueous buffers , organic-aqueous mixtures (e.g., 50% ethanol) may shift optimal pH to 7.2 due to solvent polarity effects.

- Resolution : Standardize solvent systems and validate with control experiments (e.g., buffer-only vs. co-solvent conditions).

Methodological Notes

- Fluorescence Protocol :

- Prepare 10⁻⁴ M stock solution in ethanol.

- Dilute in buffer (pH 5, 25°C) and measure intensity at λem 380 nm after 30 min equilibration .

- Synthetic Caution : Moisture-sensitive reactions require argon purging and molecular sieves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.